2-(Difluoromethyl)nicotinaldehyde

Description

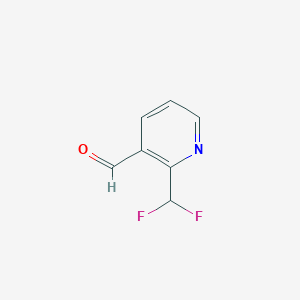

2-(Difluoromethyl)nicotinaldehyde (CAS No. 1211532-98-7) is a fluorinated derivative of nicotinaldehyde, featuring a difluoromethyl (-CF₂H) substituent at the 2-position of the pyridine ring. Its molecular formula is C₇H₅F₂NO, with a molecular weight of 157.12 g/mol . Structurally, the aldehyde group at the 3-position and the difluoromethyl group at the 2-position confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

2-(difluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSNCBHOEXDSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)nicotinaldehyde typically involves the difluoromethylation of nicotinaldehyde. One common method is the reaction of nicotinaldehyde with difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)nicotinaldehyde may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of metal catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(Difluoromethyl)nicotinic acid.

Reduction: Reduction of the aldehyde group can yield 2-(Difluoromethyl)nicotinyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 2-(Difluoromethyl)nicotinic acid.

Reduction: 2-(Difluoromethyl)nicotinyl alcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration at 2–8°C to prevent degradation .

- Hazard Profile : Classified under GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

- Applications : Primarily used in synthesizing carboxamide derivatives, as evidenced by its inclusion in patent-protected compounds like 2-(difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide .

Comparison with Similar Compounds

To contextualize the role of 2-(difluoromethyl)nicotinaldehyde, we compare it with structurally related fluorinated and non-fluorinated nicotinaldehyde derivatives. Key parameters include molecular properties, electronic effects, and pharmacological relevance.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | logP (Predicted) | Electronic Effect |

|---|---|---|---|---|---|

| 2-(Difluoromethyl)nicotinaldehyde | C₇H₅F₂NO | 157.12 | -CF₂H | 1.2 | Moderate electron-withdrawing |

| 2-Trifluoromethylnicotinaldehyde | C₇H₄F₃NO | 175.11 | -CF₃ | 1.8 | Strong electron-withdrawing |

| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | -Cl | 1.0 | Electron-withdrawing |

| 2-Methylnicotinaldehyde | C₇H₇NO | 121.14 | -CH₃ | 0.6 | Electron-donating |

Key Observations :

Metabolic Stability and Bioavailability

- Difluoromethyl vs. Trifluoromethyl: The -CF₂H group provides improved metabolic stability compared to non-fluorinated analogs while maintaining moderate solubility. In contrast, -CF₃ groups may overly increase lipophilicity, risking solubility limitations .

- Chloro vs. Difluoromethyl : Chlorinated derivatives are less metabolically stable due to susceptibility to oxidative dehalogenation, whereas fluorinated groups resist such degradation .

Role in Drug Design

- Patent Applications : This compound is a key intermediate in carboxamide-based pharmaceuticals targeting metabolic enzymes, as seen in recent European patents .

- Conformational Influence : The -CF₂H group subtly alters molecular conformation, optimizing interactions with hydrophobic pockets in target proteins without excessive rigidity .

Biological Activity

Overview

2-(Difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula CHFNO, derived from nicotinaldehyde. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and a building block in the synthesis of fluorinated pharmaceuticals. Its unique difluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.

The synthesis of 2-(Difluoromethyl)nicotinaldehyde typically involves the difluoromethylation of nicotinaldehyde using difluoromethylating agents such as bromodifluoromethane. The reaction is generally conducted under anhydrous conditions with a base like potassium carbonate at elevated temperatures to achieve high yields.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Feature |

|---|---|---|

| 2-(Difluoromethyl)nicotinaldehyde | CHFNO | Contains difluoromethyl group |

| 2-(Trifluoromethyl)nicotinaldehyde | CHFNO | Contains trifluoromethyl group |

| 2-(Chloromethyl)nicotinaldehyde | CHClNO | Contains chloromethyl group |

Enzyme Inhibition

Research indicates that 2-(Difluoromethyl)nicotinaldehyde acts as a potential enzyme inhibitor. Its mechanism of action involves the formation of hydrogen bonds with target proteins or enzymes, which enhances its binding affinity and subsequently inhibits enzymatic activity. This property is particularly valuable in drug design, where inhibition of specific enzymes can lead to therapeutic effects .

Case Study: Inhibition Assays

In a study investigating the inhibitory effects of various compounds on lysozyme, 2-(Difluoromethyl)nicotinaldehyde was evaluated alongside other derivatives. The results showed that it exhibited competitive inhibition with IC50 values comparable to known inhibitors, highlighting its potential as a lead compound in drug development .

Therapeutic Applications

Ongoing research is exploring the therapeutic potential of 2-(Difluoromethyl)nicotinaldehyde in treating diseases where fluorinated compounds have shown efficacy. Its unique properties may allow it to target specific pathways involved in disease progression, particularly in cancer and infectious diseases.

The biological activity of 2-(Difluoromethyl)nicotinaldehyde can be attributed to its ability to interact with biological macromolecules. The difluoromethyl group enhances lipophilicity and metabolic stability, allowing for better penetration into biological systems and increased bioavailability.

In Vitro Studies

In vitro studies have demonstrated that 2-(Difluoromethyl)nicotinaldehyde can inhibit various enzymes involved in metabolic pathways. For example, it was found to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes. The inhibition was characterized by determining IC50 values through fluorescence-based assays, revealing significant inhibitory activity at micromolar concentrations .

Table 2: Summary of Inhibitory Activities

| Enzyme Target | IC50 Value (µM) | Mode of Inhibition |

|---|---|---|

| Glutathione S-transferase (GST) | 25 - 50 | Competitive |

| Lysozyme | 30 - 60 | Competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.